

Introduction to Succinic acid-13C4

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Compound of Interest

Compound Name: Succinic acid-13C4

Cat. No.: B1316312

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Succinic acid-13C4 is the isotopically labeled form of succinic acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (^{13}C). As a key intermediate in the Tricarboxylic Acid (TCA) cycle, succinate plays a central role in cellular energy metabolism.[1] Beyond its bioenergetic functions, succinate has been identified as a critical signaling molecule in processes such as inflammation, gene regulation, and tumorigenesis.[1]

The stable, non-radioactive nature of **Succinic acid-13C4** makes it an invaluable tool for researchers. It is primarily used as a tracer to track the metabolic fate of succinate through various biochemical pathways and as an internal standard for precise quantification in complex biological samples.[2][3] Its application allows for the differentiation between endogenous (naturally present) and exogenous (experimentally introduced) succinic acid, which is crucial for pharmacokinetic and metabolic flux studies.[4]

Core Properties and Specifications

The fundamental properties of **Succinic acid-13C4** are summarized below. These specifications are critical for its use in analytical and experimental settings.

Property	Value	Reference(s)
CAS Number	201595-67-7	[2][3][5][6]
Unlabeled CAS Number	110-15-6	[2][3]
Molecular Formula	$^{13}\text{C}_4\text{H}_6\text{O}_4$	[6][7]
Molecular Weight	~122.06 g/mol	[2][3][6]
Mass Shift	M+4	
Appearance	White to off-white solid	[2]
Isotopic Purity	≥99 atom % ^{13}C	
Chemical Purity	≥98-99%	[3]
Melting Point	187-190 °C	[5]
Boiling Point	235 °C	[5]
Solubility	Slightly soluble in Methanol and Water	[5]
Storage Temperature	Room temperature, away from light and moisture	[3]

Applications in Research and Drug Development

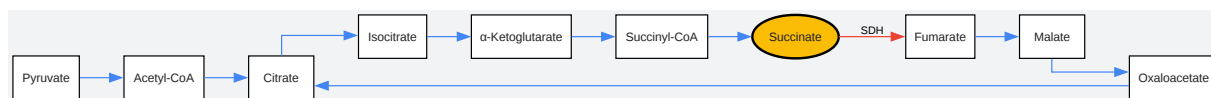
Succinic acid- $^{13}\text{C}_4$ is a versatile tool with broad applications in life sciences research.

- **Metabolic Flux Analysis (MFA):** As a tracer, it is used to investigate the TCA cycle and connected metabolic pathways.[1][8] By tracking the incorporation of ^{13}C into downstream metabolites, researchers can quantify the activity of metabolic routes and identify changes associated with disease or drug treatment.[8]
- **Quantitative Internal Standard:** Due to its chemical identity with endogenous succinic acid but distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This is critical for accurate biomarker quantification in drug development.[9][10]

- **Pharmacokinetic (PK) Studies:** It serves as a surrogate analyte to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid without interference from the body's natural levels.[4] A study in mice used $^{13}\text{C}_4\text{SA}$ to determine pharmacokinetic profiles and tissue distribution following intravenous and oral administration.[4]
- **Disease Research:** Succinate accumulation is linked to dysfunctions in the succinate dehydrogenase (SDH) enzyme, which has been implicated in certain tumors and inflammatory conditions.[10] **Succinic acid- $^{13}\text{C}_4$** enables precise measurement of succinate levels, making it a potential biomarker for diagnosing and monitoring such pathologies.[10]

Key Signaling and Metabolic Pathways

Succinate is a central node in cellular metabolism, primarily known for its role in the mitochondrial TCA cycle.



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Caption: Simplified diagram of the Tricarboxylic Acid (TCA) Cycle highlighting Succinate.

Experimental Protocols

The following are generalized protocols for the use of **Succinic acid- $^{13}\text{C}_4$** in metabolic research. These should be optimized for specific experimental conditions.

Cell Culture and Labeling for Metabolic Flux Analysis

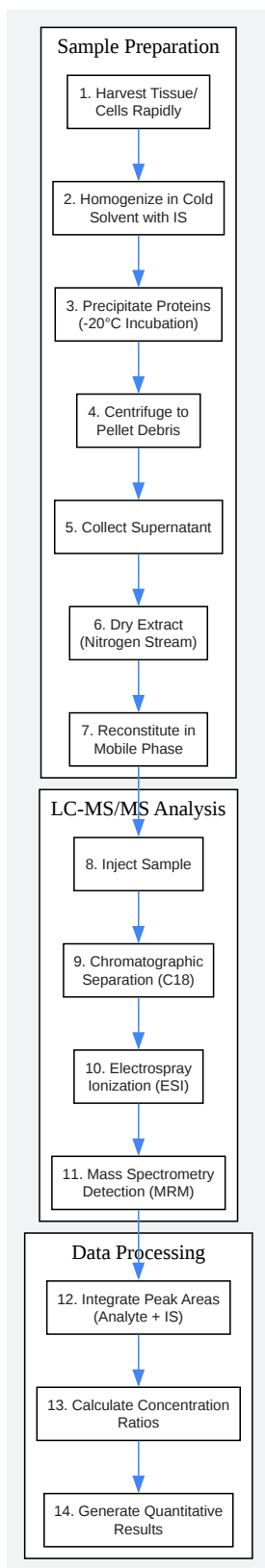
This protocol outlines the basic steps for introducing the ^{13}C tracer to cultured cells.

- **Cell Seeding:** Plate cells at a density that ensures they are in the exponential growth phase during the experiment.[1]

- **Medium Preparation:** Prepare a culture medium deficient in unlabeled succinate to maximize the incorporation of **Succinic acid-13C4**. The tracer concentration should be optimized but often ranges from physiological levels to slightly higher.[\[1\]](#)
- **Labeling:** Replace the standard medium with the ^{13}C -containing medium and incubate for a duration sufficient to approach isotopic steady state. This time must be determined empirically for each cell line.
- **Harvesting:** Rapidly quench metabolic activity by placing the culture dish on dry ice and aspirating the medium. Wash cells with ice-cold saline before extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a typical workflow for analyzing **Succinic acid-13C4** in biological samples, such as tissues or cells.[\[10\]](#)[\[11\]](#)



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Caption: Experimental workflow for the quantification of **Succinic acid-13C4** via LC-MS/MS.

Detailed Methodology:

- Sample Preparation & Extraction:
 - Internal Standard (IS): Prepare an extraction solvent (e.g., 80% methanol in water) containing a known concentration of a different stable isotope-labeled standard, like Succinic acid-d4, for accurate quantification.[\[11\]](#)
 - Homogenization: Add the cold extraction solvent to the weighed tissue or cell pellet and homogenize thoroughly, keeping the sample cold to prevent metabolic changes.[\[11\]](#)
 - Protein Precipitation: Incubate the homogenate at -20°C for at least one hour to precipitate proteins.[\[11\]](#)
 - Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.[\[11\]](#)
 - Extraction: Carefully transfer the supernatant to a new tube. Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.[\[11\]](#)
 - Reconstitution: Reconstitute the dried metabolites in a small volume of the initial LC mobile phase.[\[11\]](#)
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 column for separation.[\[10\]](#) A typical mobile phase gradient might involve water and acetonitrile with a small percentage of formic acid.[\[4\]](#)
 - Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode.[\[4\]](#)[\[10\]](#)
 - Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the mass transitions for both **Succinic acid-13C4** and the internal standard.

Quantitative Data Summary

Data from pharmacokinetic studies demonstrate the utility of **Succinic acid-13C4** in determining key biological parameters.

Pharmacokinetic Parameters of $^{13}\text{C}_4$ -Succinic Acid in Mice (Data adapted from a study involving single intravenous or oral doses)[4]

Parameter	Value (IV, 10 mg/kg)	Value (Oral, 100 mg/kg)
Terminal Half-life ($T_{1/2}$)	0.56 h	-
Clearance (CL)	4574.5 mL/h/kg	-
Volume of Distribution (Vd)	520.8 mL/kg	-
Max Concentration (Cmax) in Liver	-	1167.6 ng/g
Time to Max Concentration (Tmax) in Liver	-	0.25 h
Oral Bioavailability (F)	-	1.5%

Conclusion

Succinic acid- $^{13}\text{C}_4$ is an indispensable tool in modern biological and pharmaceutical research. Its utility as a stable isotope tracer and an internal standard allows for precise and reliable investigation of metabolic pathways, quantification of biomarkers, and characterization of pharmacokinetic profiles. The detailed protocols and data provided in this guide serve as a foundational resource for scientists aiming to leverage this powerful compound in their research endeavors.

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